molecular formula C5H12ClNO3 B1316022 (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride CAS No. 117781-12-1

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

Cat. No.: B1316022
CAS No.: 117781-12-1
M. Wt: 169.61 g/mol
InChI Key: PZGVJCJRMKIVLJ-YMDUGQBDSA-N
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Description

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is a chiral compound with significant applications in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features hydroxymethyl and diol functional groups. This compound is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved using formaldehyde in a basic medium.

    Diol Formation: The formation of the diol groups involves oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The diol groups can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions include various derivatives of pyrrolidine, such as aldehydes, carboxylic acids, and substituted pyrrolidines.

Scientific Research Applications

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique biological activity.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and diol groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol
  • (2S,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol
  • (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol acetate

Uniqueness

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other derivatives.

Properties

IUPAC Name

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGVJCJRMKIVLJ-YMDUGQBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(N1)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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